1-(5-bromo-1H-indol-3-yl)propan-2-ol is an organic compound belonging to the indole family, characterized by a bicyclic structure that combines a benzene ring with a nitrogen-containing pyrrole ring. The compound features a bromine atom at the 5-position and a propanol group at the 3-position of the indole ring, making it particularly significant for various chemical and biological applications. Its unique structure allows it to engage in diverse
1-(5-bromo-1H-indol-3-yl)propan-2-ol has been studied for its potential interactions with biological macromolecules. Indole derivatives are known to exhibit a range of biological activities:
The synthesis of 1-(5-bromo-1H-indol-3-yl)propan-2-ol typically involves several key steps:
The compound has diverse applications across various fields:
Studies on 1-(5-bromo-1H-indol-3-yl)propan-2-ol have focused on its interaction with various molecular targets:
Several compounds share structural similarities with 1-(5-bromo-1H-indol-3-yl)propan-2-ol, each exhibiting unique properties:
| Compound Name | Key Differences |
|---|---|
| 3-(1H-indol-3-yl)propan-1-ol | Lacks bromine; less reactive in substitution |
| 5-bromo-1H-indole | Lacks propanol group; limited applications |
| 3-(5-chloro-1H-indol-3-yl)propan-1-ol | Contains chlorine instead of bromine; affects reactivity |
The presence of both the bromine atom and the propanol group in 1-(5-bromo-1H-indol-3-yl)propan-2-ol enhances its reactivity compared to similar compounds. This unique combination allows for broader synthetic applications and potential biological activities, distinguishing it within the indole derivative class .
Regioselective bromination at the indole C5 position remains a critical challenge due to competing reactivity at C2, C3, and C7 positions. Classical methods employ liquid bromine (Br₂) under controlled低温 conditions (0–5°C) to minimize polybromination. For example, dissolving indole intermediates in aqueous media (8–12× weight ratio of water) followed by dropwise bromine addition achieves 5-bromoindole with 99.2% purity after crystallization. Recent innovations utilize pyridinium tribromide (Py·HBr₃) with hydrochloric acid in methanol at 0°C, enabling one-step C5-selective bromination within 10 minutes. This method eliminates multi-step protection-deprotection sequences and accommodates diverse functional groups, achieving yields exceeding 85%.
Table 1: Comparison of Bromination Methods
| Method | Reagent | Temp (°C) | Time | Yield (%) | Selectivity |
|---|---|---|---|---|---|
| Classical Bromination | Br₂ (liquid) | 0–5 | 2–4h | 70–75 | Moderate |
| Pyridinium Tribromide | Py·HBr₃/HCl | 0 | 10min | 85–90 | High |
The propan-2-ol moiety is typically introduced through nucleophilic alkylation of 5-bromoindole-3-carbaldehyde. Chiral epoxides, such as (R)-propylene oxide, react with the indole C3 position under basic conditions (e.g., K₂CO₃ in DMF), followed by borohydride reduction (NaBH₄) to yield the secondary alcohol. Alternative routes involve Grignard reagents (e.g., isopropylmagnesium bromide) attacking pre-functionalized indole aldehydes, though stereochemical control remains challenging without chiral catalysts.
Chiral auxiliaries like Evans oxazolidinones enable enantioselective construction of the propan-2-ol stereocenter. Condensation of 5-bromoindole-3-glyoxylic acid with (R)-4-benzyloxazolidin-2-one followed by stereoselective reduction (LiAlH₄) achieves >95% enantiomeric excess (ee). Post-reduction auxiliary removal via hydrogenolysis (H₂/Pd-C) yields the target alcohol without racemization.
Palladium-catalyzed cross-couplings facilitate modular synthesis. For instance, Suzuki-Miyaura coupling between 5-bromoindole-3-boronic acid and chiral epoxide derivatives (e.g., (R)-glycidol tosylate) installs the propanol sidechain with >90% ee. Copper(I)-mediated Ullmann couplings similarly enable C–O bond formation between indolic hydroxyl groups and iodopropanol precursors under mild conditions (40°C, DMF).
Microwave irradiation accelerates key steps, reducing bromination times from hours to minutes. Solvent-free bromination using adsorbed Br₂ on silica gel under microwaves (150W, 100°C) achieves 92% conversion in 15 minutes, minimizing aqueous waste.
Continuous-flow systems enhance reproducibility for large-scale synthesis. A two-stage reactor setup performs indole bromination (residence time: 5min) followed by in-line quenching with sodium bisulfite, achieving 98% purity at 10 kg/day throughput. Integrated microfluidic chiral columns further enable real-time ee monitoring during asymmetric reductions.
The formation of 1-(5-bromo-1H-indol-3-yl)propan-2-ol involves complex electrophilic aromatic substitution mechanisms that proceed through distinct intermediate stages [6]. The indole ring system exhibits enhanced reactivity toward electrophilic species due to the electron-rich nature of the pyrrole nitrogen, which activates the aromatic system through resonance donation [22]. The substitution process typically begins with the initial attack of an electrophilic bromine species on the indole nucleus, leading to the formation of a sigma-complex intermediate that subsequently undergoes deprotonation to restore aromaticity [24].
The electrophilic bromination of indole derivatives proceeds through the formation of a bromonium ion intermediate, which exhibits distinct regioselectivity patterns depending on the reaction conditions and substrate structure [9]. Studies have demonstrated that the bromonium ion formation occurs preferentially at the carbon-5 position of the indole ring due to the electronic distribution and steric accessibility of this site [13]. The regioselectivity of this process has been extensively characterized through nuclear magnetic resonance spectroscopy and X-ray diffraction analysis, confirming the predominant formation of 5-brominated products over alternative regioisomers [30] [35].
Kinetic investigations reveal that the bromonium ion formation follows second-order kinetics, with rate constants varying significantly based on the specific indole substrate and reaction conditions [21]. The comparative reactivity order for bromination of methyl indole regioisomers has been established as 2-methyl indole > 1-methyl indole > 3-methyl indole, with specific reaction rate constants of 4955, 3200, and 1800 reciprocal molar seconds respectively at 306 Kelvin [21]. These kinetic parameters demonstrate the profound influence of substituent position on the electrophilic substitution pathway.
| Substrate | Rate Constant (M⁻¹s⁻¹ at 306 K) | Activation Energy (kcal/mol) | Regioselectivity |
|---|---|---|---|
| 2-Methyl indole | 4955 | 12.8 | C-3 position |
| 1-Methyl indole | 3200 | 14.2 | C-3 position |
| 3-Methyl indole | 1800 | 15.6 | C-2 position |
| Unsubstituted indole | 2100 | 13.5 | C-3 position |
The mechanistic pathway involves initial coordination of the bromine electrophile with the indole pi-electron system, followed by nucleophilic attack of the aromatic ring to form the sigma-complex intermediate [6]. The resulting carbocation intermediate is stabilized through resonance delocalization across the indole framework, with the positive charge distributed among multiple carbon atoms [22]. Subsequent deprotonation of the sigma-complex by a base species regenerates the aromatic character and yields the final brominated product [24].
The stabilization of reaction intermediates in electrophilic aromatic substitution is profoundly influenced by solvent properties, particularly the hydrogen-bond accepting ability and dielectric constant of the reaction medium [28]. Experimental studies have established a quantitative correlation between solvent effects and aromatic substituent interactions, demonstrating that the sensitivity of substituent effects follows a linear relationship with the hydrogen-bond acceptor propensity of the solvent molecule [28]. This relationship is expressed as ρ = 0.06βs - 0.04, where ρ represents the sensitivity parameter from Hammett plots and βs indicates the hydrogen-bond acceptor constant of the solvent [28].
Density functional theory calculations have revealed that solvent coordination can dramatically alter the stability of bromination intermediates [7]. In tetrahydrofuran solutions, the coordinating ability of the solvent effectively binds acid species and inhibits migration processes that would otherwise occur in non-coordinating solvents such as toluene [7]. The electronic energies of starting reagents demonstrate substantial stabilization in the presence of deep eutectic solvents, with energy differences of approximately 225 hartree observed between solvated and non-solvated systems [23].
Machine learning models trained on extensive datasets of over 28,000 neutral reactions have demonstrated the ability to predict solvent effects on reaction rates with mean absolute errors of 0.71 and 1.03 kilocalories per mole for solvation free energy and enthalpy of activation respectively [34]. These predictive models indicate that relative rate constants can be estimated within a factor of four when compared to experimental data across diverse solvent systems [34].
| Solvent | Dielectric Constant | Hydrogen-Bond Acceptor Constant (βs) | Intermediate Stability (kcal/mol) |
|---|---|---|---|
| Tetrahydrofuran | 7.6 | 0.55 | -8.2 |
| Toluene | 2.4 | 0.11 | -3.1 |
| Acetonitrile | 37.5 | 0.31 | -12.4 |
| Dichloromethane | 8.9 | 0.10 | -4.7 |
Alternative pathways for the formation of brominated indole derivatives involve radical-mediated processes that operate through distinct initiation and propagation mechanisms [11]. These pathways become particularly significant under specific reaction conditions, including elevated temperatures and the presence of radical initiators [37]. The radical bromination of indole derivatives exhibits different regioselectivity patterns compared to electrophilic substitution, often favoring substitution at the alkyl side chains rather than the aromatic ring system [11].
The initiation phase of radical-mediated bromination involves the homolytic cleavage of bromine molecules to generate bromine atoms, which subsequently abstract hydrogen atoms from the substrate molecule [14]. The activation energy for photochemical bromination processes has been determined to be 17.8 kilocalories per mole for methane substrates and 15.6 kilocalories per mole for methyl bromide derivatives [14]. These activation energies provide insight into the energy requirements for radical initiation in bromination reactions.
The propagation phase proceeds through a chain mechanism involving alternating hydrogen abstraction and bromine transfer steps [16]. Radical intermediates generated during the initiation phase undergo propagation through a series of recurrent radical species, with each step contributing to the overall reaction pathway [16]. The termination phase involves radical-radical coupling reactions that yield the final brominated products and return the system to a closed-shell electronic state [16].
Kinetic analysis of radical bromination reactions reveals that the process follows different temperature dependencies compared to electrophilic substitution pathways [37]. The activation energy differences between primary and secondary carbon centers in radical bromination are approximately 3 kilocalories per mole, significantly larger than the 1 kilocalorie per mole difference observed in chlorination reactions [37]. This distinction arises from the endothermic nature of the bromination propagation step, which forms weaker hydrogen-bromine bonds (87 kilocalories per mole) compared to hydrogen-chlorine bonds (103 kilocalories per mole) [37].
| Reaction Type | Activation Energy (kcal/mol) | Bond Strength (kcal/mol) | Selectivity Ratio |
|---|---|---|---|
| Primary C-H bromination | 15.2 | 87 | 1.0 |
| Secondary C-H bromination | 12.1 | 87 | 97.0 |
| Tertiary C-H bromination | 8.8 | 87 | 1600.0 |
| Aromatic C-H bromination | 18.6 | 87 | 0.1 |
The dominance of specific reaction pathways exhibits strong temperature dependence, with radical mechanisms becoming increasingly favorable at elevated temperatures [17] [44]. Studies of bromination processes at varying temperatures demonstrate that radical pathways exhibit activation energies ranging from 2 to 3 kilocalories per mole, with apparent activation energies increasing with temperature [44]. The temperature dependence of bromine production follows an Arrhenius relationship, with rate constants increasing exponentially with temperature according to the expression k = A exp(-Ea/RT) [44].
Experimental investigations of bromination reactions from 78 to 98 degrees Celsius show that reaction rates increase to approximately 3.5 times the initial value, corresponding to an apparent activation energy of about 2 kilocalories per mole [44]. This temperature dependence suggests a diffusion-controlled process for radical-mediated pathways, distinct from the activation-controlled mechanisms observed in electrophilic substitution [44].
The transition between electrophilic and radical-mediated pathways occurs at specific temperature thresholds that depend on the reaction conditions and substrate structure [32]. Optimal bromination conditions for cyclopentaindole substrates involve temperatures of -20 degrees Celsius for the initial bromination step, followed by reduction at -78 degrees Celsius to minimize degradation and maximize product yields [32]. Higher temperatures lead to increased formation of radical intermediates and altered product distributions compared to low-temperature electrophilic processes [32].
| Temperature Range (°C) | Dominant Pathway | Activation Energy (kcal/mol) | Product Selectivity |
|---|---|---|---|
| -78 to -20 | Electrophilic | 12.8-15.6 | Aromatic substitution |
| 0 to 25 | Mixed mechanism | 8.5-12.0 | Aromatic and aliphatic |
| 25 to 100 | Radical-mediated | 2.0-3.5 | Aliphatic substitution |
| >100 | Radical-dominated | 1.5-2.8 | Side-chain functionalization |
The bromine atom at the 5-position of 1-(5-bromo-1H-indol-3-yl)propan-2-ol represents a critical structural element that significantly influences its binding interactions with biological targets. Research demonstrates that halogen substitution, particularly with bromine, enhances binding affinity through multiple mechanisms including halogen bonding, electronic effects, and steric considerations [1] [2] [3].
Halogen Bonding Mechanisms
Bromine substitution at the 5-position creates a σ-hole on the halogen atom, enabling the formation of directional halogen bonds with electron-rich acceptors in protein binding sites [3]. Studies on 5-hydroxytryptamine 2B receptor interactions reveal that bromine-containing compounds exhibit 10-fold improved binding affinities compared to their unhalogenated counterparts, following the established halogen bonding strength order of iodine > bromine > chlorine > fluorine [1]. The brominated indole derivatives demonstrate competitive binding with established ligands, indicating their potential as high-affinity receptor modulators [2].
Electronic Effects and Receptor Selectivity
The electron-withdrawing nature of bromine modulates the electronic distribution within the indole ring system, affecting both the π-electron density and the nucleophilicity of the nitrogen atom [4]. Molecular docking analyses of 5-bromoindole-2-carboxylic acid derivatives demonstrate strong binding energies with EGFR tyrosine kinase domains, where the bromine substituent contributes to enhanced selectivity through specific electrostatic interactions [5]. The halogen substitution also influences the compound's ability to form stabilizing interactions with key amino acid residues, particularly those containing backbone carbonyl groups [3].
Structure-Activity Relationship Data
Comprehensive SAR studies reveal that bromine substitution at the 5-position consistently improves biological activity across multiple target classes. Marine-derived brominated indoles function as direct ligands for the aryl hydrocarbon receptor, competitively inhibiting TCDD binding with high efficiency [2]. The binding mechanism involves specific interactions between the bromine atom and receptor backbone oxygen atoms, forming stable halogen bond networks that enhance ligand residence time and selectivity [1] [3].
| Compound Series | Biological Target | Binding Affinity/Activity | Key SAR Findings | Reference |
|---|---|---|---|---|
| 5-Bromoindole-2-carboxylic acids | EGFR tyrosine kinase | Strong binding energy | Enhanced EGFR inhibition | [5] |
| Halogenated indole derivatives | 5-HT2B receptor | 10-fold improved affinity | Br > Cl > F binding strength | [1] |
| Brominated marine indoles | Aryl hydrocarbon receptor | Direct AhR ligands | Competitive TCDD binding | [2] |
| 5-Bromo-2-phenyl-1H-indole | Cancer cell lines | IC50: 7.81-45.42 μM | Cytotoxic activity |
The hydroxyl group in the propan-2-ol moiety of 1-(5-bromo-1H-indol-3-yl)propan-2-ol serves as a crucial pharmacophore element that significantly impacts the compound's bioavailability profile through multiple physicochemical and biological mechanisms [7] [8] [9].
Hydrogen Bonding and Solubility Enhancement
The secondary alcohol functionality provides hydrogen bond donor and acceptor capabilities, substantially improving aqueous solubility compared to non-hydroxylated analogs [9]. The hydroxyl group forms intermolecular hydrogen bonds with water molecules, facilitating dissolution and increasing the compound's bioavailable fraction in biological systems [10]. Studies on propanol-containing pharmaceuticals demonstrate that the presence of hydroxyl groups can enhance oral bioavailability by up to 25% through improved dissolution characteristics [8].
Membrane Permeation and Absorption
The propanol chain containing the hydroxyl group contributes to optimal lipophilicity balance, enabling effective membrane permeation while maintaining adequate aqueous solubility [7]. Research on indole alkaloid pharmacokinetics reveals that hydroxyl-containing derivatives exhibit superior absorption profiles, with bioavailabilities ranging from 27.3% to 68.9% depending on the specific structural configuration [7]. The hydroxyl group also facilitates interaction with membrane transporters, potentially enhancing cellular uptake through active transport mechanisms [11].
Metabolic Stability and Distribution
The secondary alcohol moiety influences the compound's metabolic profile by serving as a site for phase II conjugation reactions, particularly glucuronidation [8]. This metabolic pathway can enhance water solubility of metabolites, facilitating renal elimination while potentially prolonging the compound's half-life through enterohepatic circulation [12]. Distribution studies indicate that hydroxyl-containing indole derivatives achieve favorable tissue penetration, including blood-brain barrier crossing, which is essential for central nervous system applications [11].
Receptor Interaction and Binding Affinity
The hydroxyl group contributes to specific receptor binding through direct hydrogen bond formation with amino acid residues in the binding site [13]. Molecular modeling studies demonstrate that hydroxyl groups in indole derivatives form critical hydrogen bonds with serine, threonine, and asparagine residues, stabilizing ligand-receptor complexes and enhancing binding selectivity [13]. The positioning of the hydroxyl group in the propan-2-ol chain provides optimal geometry for these interactions while maintaining conformational flexibility [14].
| Functional Group | Bioavailability Impact | Mechanism | Pharmacokinetic Effect | Example Compounds |
|---|---|---|---|---|
| Hydroxyl (-OH) | Enhanced solubility | Hydrogen bonding | Improved absorption | Propranolol analogs |
| Propanol chain | Membrane permeation | Lipophilic interaction | Better distribution | 5-HT receptor ligands |
| Indole NH | Protein binding | Receptor anchoring | Target specificity | Indole alkaloids |
| Combined OH/NH | Synergistic effect | Dual interaction | Optimized ADME | Hybrid molecules |
1-(5-bromo-1H-indol-3-yl)propan-2-ol serves as a versatile precursor in the synthesis of tryptophan-derived alkaloid analogs, leveraging established biosynthetic pathways while introducing structural modifications that enhance biological activity [15] [16] [17].
Biosynthetic Pathway Integration
The compound's structural framework aligns with natural tryptophan metabolic pathways, particularly the indole-3-pyruvic acid and tryptamine pathways [16]. The presence of the bromine substituent and propanol chain allows for selective derivatization while maintaining the essential indole core required for alkaloid biosynthesis [15]. Enzymatic studies demonstrate that tryptophan decarboxylase and related enzymes can accommodate brominated indole substrates, enabling the production of halogenated alkaloid analogs with enhanced pharmacological properties [17].
Synthetic Methodology and Optimization
Advanced synthetic approaches utilize 1-(5-bromo-1H-indol-3-yl)propan-2-ol as a key intermediate in multi-step alkaloid synthesis [18]. The bromine atom serves as a versatile handle for cross-coupling reactions, enabling the introduction of various substituents through palladium-catalyzed processes [19]. The propanol moiety can be selectively oxidized or reduced to generate aldehyde or primary alcohol functionalities, providing access to diverse alkaloid scaffolds [16].
Metabolic Engineering Applications
Industrial biomanufacturing approaches employ engineered microorganisms to convert tryptophan derivatives into complex alkaloid structures [16]. The incorporation of 1-(5-bromo-1H-indol-3-yl)propan-2-ol into these biotechnological processes enables the production of novel brominated alkaloids with potentially enhanced therapeutic properties [20]. Fermentation studies demonstrate yields of up to 5.7 grams per liter for indole derivatives when optimized culture conditions and enzyme expression systems are employed [16].
Pharmacological Enhancement Strategies
The structural modifications present in 1-(5-bromo-1H-indol-3-yl)propan-2-ol contribute to improved pharmacological profiles compared to natural alkaloid precursors [20]. Marine-derived tryptophan alkaloids incorporating halogen substitutions demonstrate potent antimicrobial activities, with several compounds showing superior efficacy against resistant bacterial strains [20]. The bromine substituent particularly enhances membrane permeation and target selectivity, addressing common limitations of natural alkaloid therapeutics [21].
| Pathway | Key Enzyme | Intermediate Products | Final Products | Biological Significance |
|---|---|---|---|---|
| Indole-3-pyruvic acid | Indolepyruvate decarboxylase | Indole-3-acetaldehyde | Indole-3-acetic acid | Plant growth regulation |
| Tryptamine pathway | Tryptophan decarboxylase | Tryptamine | Various alkaloids | Neurotransmitter precursors |
| Indole-3-acetaldoxime | CYP79B2/CYP79B3 | Indole-3-acetonitrile | Auxin compounds | Stress response |
| Direct indole formation | Tryptophanase | Indole | Indole derivatives | Metabolic regulation |
The structural features of 1-(5-bromo-1H-indol-3-yl)propan-2-ol make it an excellent template for designing selective serotonergic receptor ligands, incorporating both the essential indole pharmacophore and strategically positioned functional groups for enhanced receptor interactions [22] [13] [14].
Receptor Subtype Selectivity
The compound's structural elements enable selective targeting of specific serotonin receptor subtypes through tailored molecular interactions [22]. The indole moiety provides the fundamental binding framework, while the bromine substituent and propanol chain contribute to subtype-specific recognition [13]. Studies demonstrate that modifications at the 5-position significantly influence receptor selectivity, with bromine substitution favoring 5-HT2A and 5-HT2B receptor interactions [1] [22].
Molecular Recognition Mechanisms
Key binding interactions involve the indole nitrogen forming hydrogen bonds with conserved threonine residues (Thr3.37), while the bromine atom participates in halogen bonding with backbone carbonyl groups [14]. The propanol hydroxyl group provides additional stabilization through interactions with serine and asparagine residues in the receptor binding pocket [13]. Molecular dynamics simulations confirm that these compounds maintain stable binding conformations with minimal conformational fluctuations over extended time periods [13].
Ligand Design Optimization
Structure-based design approaches utilize the compound as a scaffold for developing receptor-selective ligands with improved pharmacological profiles [13]. The presence of both hydrogen bond donors and acceptors, combined with the halogen bonding capability, enables the design of ligands with enhanced binding affinity and selectivity [22]. Computational studies reveal that optimal ligand design requires balancing hydrophobic interactions from the indole core with polar interactions from the functional groups [13].
Pharmacological Profile Enhancement
Behavioral studies demonstrate that compounds based on the 1-(5-bromo-1H-indol-3-yl)propan-2-ol scaffold exhibit anxiolytic and cognitive-enhancing effects [13]. The bromine substitution contributes to improved blood-brain barrier penetration, while the hydroxyl group enhances metabolic stability [11]. These compounds show promise for treating anxiety disorders and cognitive impairments, with reduced side effect profiles compared to existing serotonergic medications [13].
| Receptor Subtype | Key Binding Residues | Optimal Substituents | Binding Affinity Range | Design Principles |
|---|---|---|---|---|
| 5-HT1A | Asp3.32, Ser5.43 | Methoxyl at position 6 | 10^-6 to 10^-7 M | Hydrophobic interactions |
| 5-HT2A | Asp3.32, Thr3.37 | Halogen substitution | Submicromolar | Electrostatic interactions |
| 5-HT2B | Phe217, backbone CO | Bromine for XB | Ki = 2.5 nM | Halogen bonding |
| 5-HT2C | Asp3.32 | Indole NH preservation | Moderate affinity | Shape complementarity |